
1-tert-butylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butylaziridine is an organic compound with the molecular formula C6H13N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making this compound unique in its reactivity and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-tert-Butylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, yielding aziridines with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to promote S-alkylation reactions. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted amines and thiols.
Aplicaciones Científicas De Investigación
1-tert-Butylaziridine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-tert-butylaziridine involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the tert-butyl group.
Azetidine: A four-membered ring compound with similar reactivity but different ring strain characteristics
Uniqueness
1-tert-Butylaziridine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to other aziridines and azetidines .
Propiedades
Número CAS |
4017-38-3 |
|---|---|
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
1-tert-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-6(2,3)7-4-5-7/h4-5H2,1-3H3 |
Clave InChI |
BBFCEQFUUOTJPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


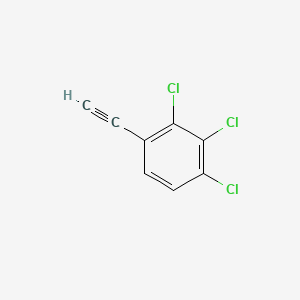
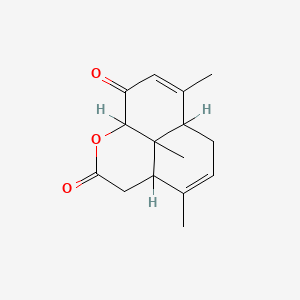
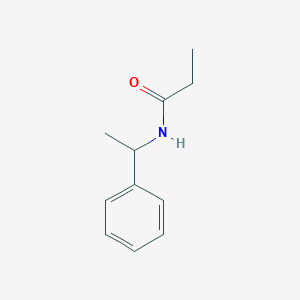
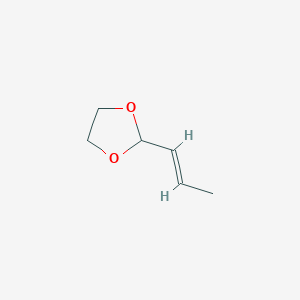

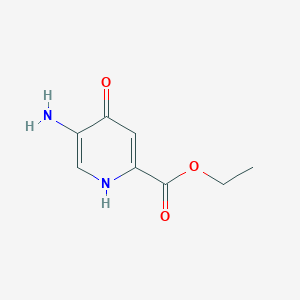
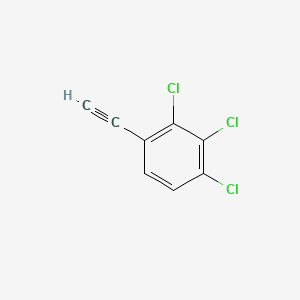

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
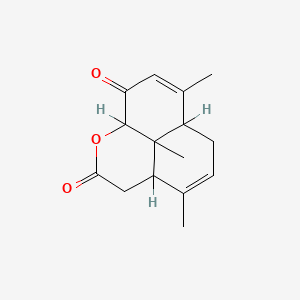
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

